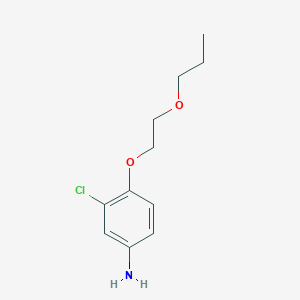![molecular formula C12H16F3NO3 B3171721 4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine CAS No. 946697-88-7](/img/structure/B3171721.png)
4-[2-(2-Methoxyethoxy)ethoxy]-2-(trifluoromethyl)-phenylamine
Overview
Description
The compound “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” is a related compound . It has the molecular formula C7H14O5 and a molecular weight of 178.18 .
Physical And Chemical Properties Analysis
The related compound “2-[2-(2-Methoxyethoxy)ethoxy]acetic acid” has a boiling point of 140 °C at 2 mm Hg, a density of 1.161 g/mL at 25 °C, and a refractive index (n 20/D) of 1.446 .Scientific Research Applications
Synthesis and Chemical Properties
This compound's utility in organic synthesis and materials science is highlighted by its role in the preparation of trifluoromethyl-substituted heteroarenes, showcasing its versatility as a building block. The synthesis of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) demonstrates its importance in producing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, emphasizing its broad applicability in organic chemistry and drug development processes (Sommer et al., 2017).
Medical Imaging Applications
The compound's derivatives have been evaluated as potent positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease, demonstrating its significant potential in the diagnosis and study of neurodegenerative diseases. This application is particularly noteworthy as it offers a non-invasive method for the detection of Alzheimer's pathology in the living brain, with compounds showing high affinity for β-amyloid aggregates and excellent brain uptake characteristics (Cui et al., 2012).
Applications in Energy Storage
Its application extends to the field of energy storage, where novel silane compounds, including this chemical structure, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. This demonstrates its potential in enhancing the performance and safety of lithium-ion batteries, which are crucial for the development of portable electronics and electric vehicles (Amine et al., 2006).
Fluorescence Bioimaging
Further research has explored its derivatives for fluorescence bioimaging applications. These derivatives exhibit two-photon absorption properties, making them suitable for deep-tissue imaging and bioimaging applications. This application underscores the compound's role in advancing biomedical research by providing tools for non-invasive imaging of biological tissues, potentially facilitating new discoveries in cell biology and medical diagnostics (Chang et al., 2019).
Safety and Hazards
properties
IUPAC Name |
4-[2-(2-methoxyethoxy)ethoxy]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO3/c1-17-4-5-18-6-7-19-9-2-3-11(16)10(8-9)12(13,14)15/h2-3,8H,4-7,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKIOPJTLYURJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Chloro-1-naphthyl)oxy]-5-fluorophenylamine](/img/structure/B3171664.png)






![4-([1,1'-Biphenyl]-4-yloxy)-3-(trifluoromethyl)-phenylamine](/img/structure/B3171707.png)
![Methyl 2-{4-[4-amino-2-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B3171708.png)

